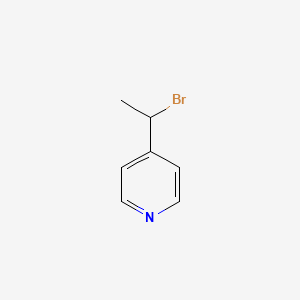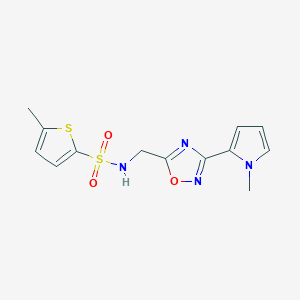![molecular formula C26H23N3O4S2 B2678815 4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 302581-74-4](/img/structure/B2678815.png)
4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, also known as MPT0B390, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide derivatives and has shown potential as an anticancer agent in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide and its derivatives are often synthesized and characterized for their structural and chemical properties. Research has focused on creating compounds with potential for biological activity, utilizing morpholine as a key component due to its versatility in drug development. For instance, the synthesis of related morpholine derivatives has been explored for their antibacterial, antioxidant, and anti-tuberculosis activities. These compounds are characterized using various spectroscopic techniques to confirm their structure (Mamatha S.V et al., 2019).
Biological Activity
The morpholine derivatives, including compounds structurally similar to 4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, have been extensively studied for their biological activities. These compounds have shown remarkable antimicrobial and antifungal properties in vitro. For example, novel derivatives were synthesized and demonstrated moderate to high efficacy against various microorganisms, indicating their potential as therapeutic agents (S. G. Patil et al., 2011).
Antitumor Properties
Research into the antitumor properties of morpholine derivatives has yielded promising results. Certain compounds have been prepared and shown significant anticancer activity, suggesting the potential for these molecules in cancer therapy. The development and screening of these compounds against cancer cell lines offer a pathway to novel anticancer agents with improved efficacy and specificity (V. Horishny et al., 2020).
Molecular Docking Studies
Molecular docking studies play a crucial role in the development of morpholine derivatives as therapeutic agents. These studies help in understanding the interaction between these compounds and biological targets, thereby aiding in the design of more effective and selective drugs. For instance, research on new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents has utilized molecular docking to predict their interaction with microbial enzymes, highlighting the compound's potential mechanism of action (D. Sahin et al., 2012).
Crystal Structure Analysis
Crystal structure analysis is fundamental in the research and development of morpholine derivatives, providing detailed insights into the molecular geometry and interactions that contribute to their biological activities. Studies have employed single-crystal X-ray diffraction to elucidate the structures of these compounds, facilitating a deeper understanding of their chemical and physical properties and guiding the synthesis of analogs with enhanced biological activities (Jiu-Fu Lu et al., 2017).
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c30-25(22-10-12-23(13-11-22)35(31,32)29-14-16-33-17-15-29)28-26-27-24(18-34-26)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFXOXQFYXYLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

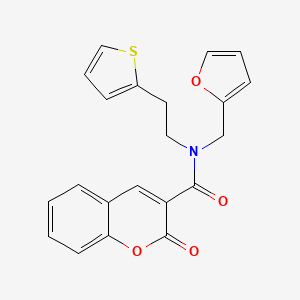
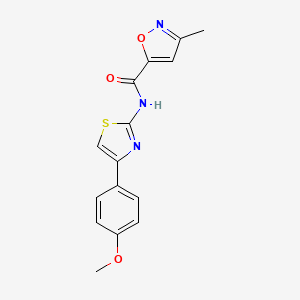
![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)
amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2678743.png)
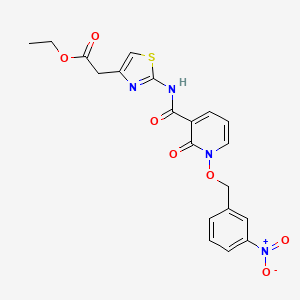
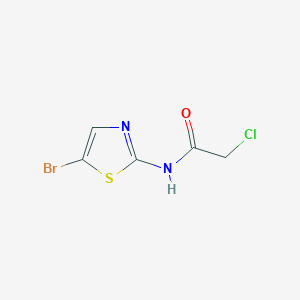

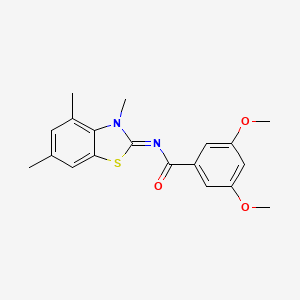
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2678752.png)
